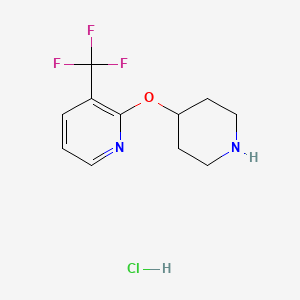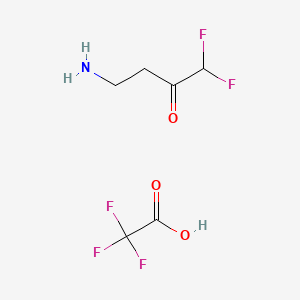
4-Amino-1,1-difluorobutan-2-one,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid is a compound that combines the properties of both 4-amino-1,1-difluorobutan-2-one and trifluoroacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,1-difluorobutan-2-one typically involves the introduction of fluorine atoms into the butanone structure. One common method is the reaction of 4-amino-2-butanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.
Trifluoroacetic acid is synthesized industrially by the electrochemical fluorination of acetic acid or by the reaction of chloroacetic acid with hydrogen fluoride. The reaction conditions involve high temperatures and pressures to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 4-amino-1,1-difluorobutan-2-one involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. Trifluoroacetic acid is produced in large quantities using continuous flow reactors that allow for efficient heat and mass transfer, ensuring high purity and yield.
化学反应分析
Types of Reactions
4-amino-1,1-difluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Trifluoroacetic acid is known for its strong acidity and can participate in:
Esterification: Reacts with alcohols to form trifluoroacetate esters.
Deprotection: Used to remove protecting groups in peptide synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles.
科学研究应用
4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Studied for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-amino-1,1-difluorobutan-2-one involves its interaction with biological molecules through its amino and carbonyl groups. The fluorine atoms enhance its reactivity and stability, making it a valuable tool in biochemical studies. Trifluoroacetic acid acts as a strong acid, facilitating various chemical reactions by donating protons and stabilizing reaction intermediates.
相似化合物的比较
Similar Compounds
4-amino-2-butanone: Lacks the fluorine atoms, making it less reactive and stable.
1,1-difluorobutan-2-one: Lacks the amino group, limiting its applications in biochemical studies.
Trifluoroacetic acid: While similar in its acidic properties, it does not have the amino and carbonyl functionalities of 4-amino-1,1-difluorobutan-2-one.
Uniqueness
4-amino-1,1-difluorobutan-2-one; trifluoroacetic acid is unique due to the combination of fluorine atoms, amino group, and carbonyl group in its structure. This combination imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
属性
分子式 |
C6H8F5NO3 |
|---|---|
分子量 |
237.12 g/mol |
IUPAC 名称 |
4-amino-1,1-difluorobutan-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2NO.C2HF3O2/c5-4(6)3(8)1-2-7;3-2(4,5)1(6)7/h4H,1-2,7H2;(H,6,7) |
InChI 键 |
OQSBWGGWNWNKSU-UHFFFAOYSA-N |
规范 SMILES |
C(CN)C(=O)C(F)F.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



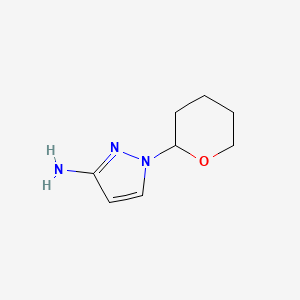
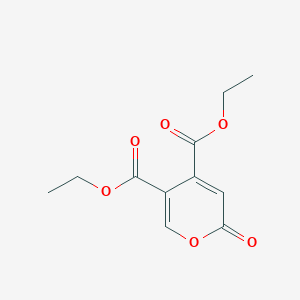
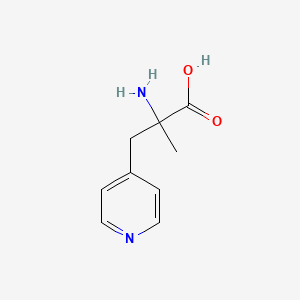
![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
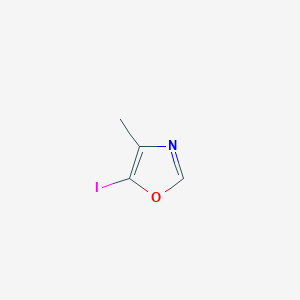
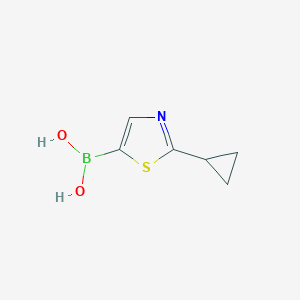
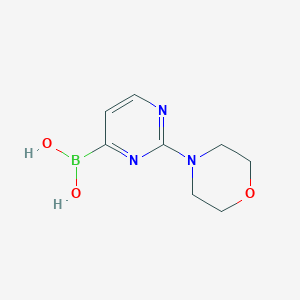

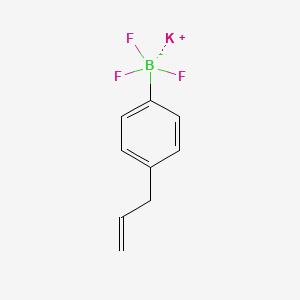
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)

